N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide
Description
This compound belongs to the thieno[3,4-c]pyrazol class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxo sulfone group and a phenyl substituent at position 2.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-25-8-7-17-15(21)16(22)18-14-12-9-26(23,24)10-13(12)19-20(14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMDDHXREUBBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 433.5 g/mol. Its structure features a thieno[3,4-c]pyrazole core known for various biological activities and an acetamide functional group that enhances solubility and reactivity in biological systems .
Antimicrobial Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of microbial cell wall integrity and inhibition of essential metabolic pathways .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Notably, it demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing potential therapeutic agents with reduced side effects .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The compound may bind to active sites on enzymes or receptors, modulating various biochemical pathways and leading to its observed effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : This step involves cyclization reactions using appropriate precursors under controlled conditions.
- Oxidation : Introducing the dioxo functionality via oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Final Functionalization : Attaching the methoxyethyl group through nucleophilic substitution reactions.
Optimized reaction conditions are critical for achieving high yields and purity in the final product .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Core Structural Similarities
All compared compounds share the thieno[3,4-c]pyrazol scaffold with a sulfone group (5,5-dioxo) and phenyl substitution at position 2.
Substituent Variations and Functional Group Analysis
Hydrogen Bonding and Crystal Packing
The target compound’s oxamide group provides two hydrogen bond donors (N–H) and two acceptors (C=O), enabling robust supramolecular networks. Etter’s graph set analysis (as discussed in ) could predict distinct packing motifs: the target compound may form C(4) chains via oxamide interactions, while the phenylbutanamide analog might exhibit weaker R₂²(8) motifs due to steric hindrance.
Hypothetical Pharmacological Properties (Inferred)
- Target Compound : The methoxyethyl group may improve blood-brain barrier penetration, making it suitable for CNS targets. Oxamide’s H-bond capacity could enhance target affinity but increase metabolic instability.
- Phenylbutanamide Analog : High lipophilicity may favor membrane-bound targets (e.g., GPCRs) but limit aqueous solubility.
- Benzamide Derivative : Balanced properties for oral bioavailability; methoxy group could reduce CYP450-mediated metabolism.
Q & A
Q. What are the optimal synthesis conditions for achieving high purity and yield of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the thieno[3,4-c]pyrazole core. Key parameters include:
- Temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Reaction Time : 12–24 hours for cyclization steps to ensure complete ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. How can the compound's structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., thieno[3,4-c]pyrazole peaks at δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H] at 387.5 g/mol) .
- Elemental Analysis : Validate empirical formula (e.g., C _{18} _4 _5$S) within ±0.3% deviation .
Q. What are the key structural features influencing reactivity?
- Methodological Answer : The compound’s reactivity is governed by:
- Thieno[3,4-c]pyrazole Core : Electrophilic substitution at the sulfur atom due to electron-withdrawing sulfone groups .
- Oxamide Linkage : Susceptibility to hydrolysis under acidic/basic conditions; stabilize with pH-neutral buffers during biological assays .
- Methoxyethyl Group : Enhances solubility in polar solvents, critical for in vitro testing .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Focus on the oxamide group’s hydrogen-bonding potential .
- DFT Calculations : Analyze electron density maps (e.g., using Gaussian 09) to identify reactive sites on the thienopyrazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous environments .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- SHELX Refinement : Apply SHELXL-2018 for high-resolution (<1.0 Å) data. Address disorder in the methoxyethyl chain using PART instructions .
- Puckering Analysis : Use Cremer-Pople parameters to quantify non-planarity in the thienopyrazole ring (e.g., θ = 15° for envelope conformations) .
- Twinned Data : Employ TWINROT in PLATON to deconvolute overlapping reflections in low-symmetry space groups .
Q. How do reaction conditions influence regioselectivity in derivatization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl) at −10°C to direct substitution to the para position of the phenyl group .
- Nucleophilic Attack : Activate the oxamide carbonyl with EDCI/HOBt for selective amine coupling .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products (e.g., meta-substitution) .
Q. What bioactivity assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition IC ≤ 10 µM) with Z’ factor >0.6 to ensure reproducibility .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus MIC = 8 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells; compare EC values with positive controls (e.g., doxorubicin) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Cross-validate using identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour exposure) .
- Batch Purity : Re-test compounds with HPLC purity >98% to exclude impurity-driven artifacts .
- Statistical Reconciliation : Apply multivariate ANOVA to isolate variables (e.g., solvent DMSO% vs. activity) .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Prevents decomposition | |
| Solvent | DMF | Enhances intermediate solubility | |
| Reaction Time | 12–24 hours | Ensures complete cyclization |
Q. Table 2. Key Spectral Signatures
| Technique | Critical Peaks/Data | Functional Group Confirmation | Reference |
|---|---|---|---|
| NMR | δ 3.4 ppm (OCH) | Methoxyethyl group | |
| ESI-MS | [M+H] = 387.5 | Molecular weight validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
